

Advanced IR Spectroscopic Profiling: 3-Chloro-4-fluoro-2-methylpyridine[1]

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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-2-methylpyridine

Cat. No.: B13622163

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Executive Summary

Target Analyte: **3-Chloro-4-fluoro-2-methylpyridine** CAS Registry: [Not widely listed; Analogous to 129916356 isomers] Molecular Formula:

Molecular Weight: 145.56 g/mol Physical State: Liquid or Low-Melting Solid (Predicted MP < 50°C based on isomeric trends)[1]

This guide provides a rigorous vibrational analysis for researchers synthesizing or characterizing **3-Chloro-4-fluoro-2-methylpyridine**.^[1] As a trisubstituted pyridine derivative, its infrared spectrum is governed by the interplay between the electron-withdrawing halogen atoms (F, Cl) and the electron-donating methyl group. This document moves beyond basic peak listing to explain the mechanistic origins of the bands, enabling precise structural validation in drug discovery workflows.

Structural Analysis & Symmetry Considerations

To accurately interpret the IR spectrum, one must first understand the molecular geometry and electronic environment.

- Point Group: The molecule possesses low symmetry (), technically eliminating selection rules that forbid transitions in higher symmetry groups. However, the aromatic ring approximates symmetry (planar), making in-plane and out-of-plane vibrations distinct.
- Electronic Effects:
 - 4-Fluoro: Exerts a strong inductive withdrawal (-I) and mesomeric donation (+M).[1] The C-F bond is highly polarized, resulting in the most intense band in the spectrum.
 - 3-Chloro: Provides inductive withdrawal (-I) but weaker mesomeric overlap than fluorine. [1] The heavy chlorine atom introduces significant mass damping to specific ring deformation modes.[1]
 - 2-Methyl: Weakly electron-donating (+I).[1] It breaks the electronic symmetry of the ring and introduces aliphatic C-H stretching modes distinct from the aromatic ring.

Predictive Spectral Profiling (Band Assignment)

The following analysis triangulates the spectral signature using empirical data from 2-picoline, 3-chloropyridine, and 4-fluoropyridine.

Region I: High Frequency (3100 – 2800 cm^{-1})

- Aromatic C-H Stretching ():
 - Due to trisubstitution, only two aromatic protons remain (H5 and H6).[1]
 - Expectation: Weak, sharp bands at 3080 cm^{-1} and 3050 cm^{-1} . [1]
- Aliphatic C-H Stretching ():
 - The 2-methyl group introduces

C-H vibrations.[1]

- : ~2960 cm^{-1} (Medium intensity).[1]
- : ~2925 cm^{-1} (Weaker).[1]
- Diagnostic Value: The presence of these bands confirms the alkylation of the pyridine ring.

Region II: The "Pyridine Breathing" Zone (1600 – 1400 cm^{-1})

This region contains the skeletal ring vibrations (

and

).

Halogenation shifts these bands to higher frequencies compared to unsubstituted pyridine.[1]

- (Quadrant Stretch):1595 – 1580 cm^{-1} .[1]
 - The fluorine atom at position 4 stiffens the ring, pushing this mode toward the higher end (1595 cm^{-1}).
- (Semicircle Stretch):1480 – 1465 cm^{-1} .[1]
 - Often the strongest ring signal.[1] The 3-Cl/4-F pattern typically results in a doublet or a broadened peak here.[1]
- Methyl Deformation (
):~1440 cm^{-1} .[1]
 - Likely obscured by ring vibrations but may appear as a shoulder.[1]

Region III: The Fingerprint & Heteroatom Zone (1400 – 600 cm^{-1})

This is the critical region for confirming the specific isomer.

- C-F Stretching (The "Anchor" Band):1280 – 1220 cm^{-1} .[1]

- Description: Very Strong (vs), broad.
- Mechanism: The C-F bond has a large dipole moment change during stretching.[1] In 4-fluoropyridines, this band is unmistakable.[1]
- Note: A secondary band often appears near 1150 cm^{-1} due to ring-F coupling.[1]
- C-Cl Stretching: $750 - 650\text{ cm}^{-1}$. [1]
 - Description: Medium to Strong.
 - Assignment: The C-Cl stretch is often coupled with ring deformation.[1] Look for a distinct band around $710 \pm 10\text{ cm}^{-1}$. [1]
- C-H Out-of-Plane (OOP) Bending: $850 - 800\text{ cm}^{-1}$. [1]
 - The two adjacent aromatic protons (H5, H6) will show a characteristic coupling pattern.
 - Expectation: A strong band at 830 cm^{-1} (indicative of 2,3,4-substitution pattern leaving H5/H6 adjacent). [1]

Summary of Diagnostic Bands

Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Mechanistic Insight
3080	Weak		H5, H6 protons on the ring.
2960	Medium		Confirms 2-Methyl group presence.[1][2]
1590	Strong		Ring skeletal stretch (stiffened by 4-F).[1]
1470	Strong		Characteristic pyridine "breathing" mode.[1]
1250	Very Strong		Primary diagnostic for Fluorine incorporation.
1050	Medium		In-plane rocking of ring hydrogens.
830	Strong		H5-H6 coupling (vicinal protons).[1]
710	Med-Strong		Heavy atom stretch, coupled with ring deformation.[1]

Experimental Protocol: ATR-FTIR Analysis

For a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the method of choice due to its speed and minimal sample prep.

Step-by-Step Methodology

- Instrument Setup:
 - Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[1]

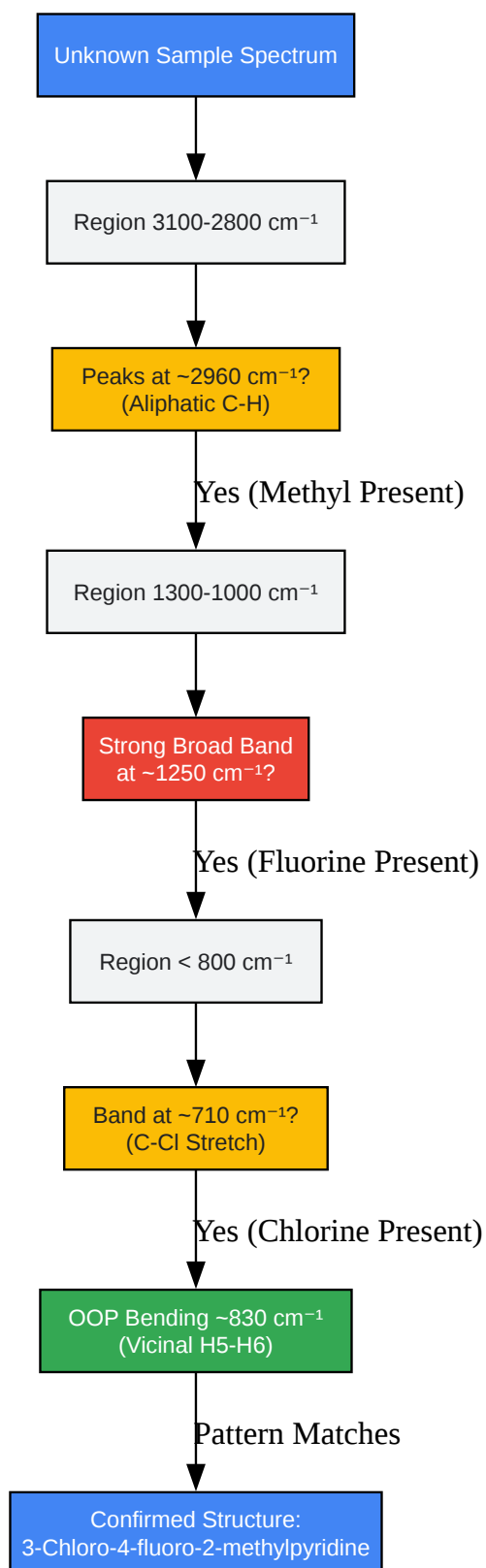
- Crystal: Diamond or ZnSe (Diamond is preferred due to the potential corrosivity of halogenated pyridines).
- Resolution: 4 cm⁻¹.[\[1\]](#)
- Scans: 32 (Routine) or 64 (High Signal-to-Noise).[\[1\]](#)
- Background Collection:
 - Clean the crystal with isopropanol.[\[1\]](#) Ensure it is dry.[\[1\]](#)[\[3\]](#)
 - Collect an air background spectrum.[\[1\]](#)
- Sample Application:
 - If Liquid: Pipette 10-20

directly onto the center of the crystal.
 - If Solid: Place ~5 mg of sample on the crystal.[\[1\]](#) Lower the pressure clamp until "finger-tight" contact is achieved.[\[1\]](#) Do not overtighten, as high pressure can shift crystal lattice bands (though less relevant for amorphous solids).[\[1\]](#)
- Data Acquisition & Processing:
 - Collect the sample spectrum.[\[1\]](#)
 - ATR Correction: Apply "ATR Correction" (software algorithm) to adjust for the penetration depth dependence on wavelength (

). This normalizes relative intensities to match transmission library spectra.[\[1\]](#)
 - Baseline Correction: Apply only if significant drift is observed.[\[1\]](#)

Structural Validation Logic (Diagram)

The following diagram illustrates the logical flow for confirming the structure of **3-Chloro-4-fluoro-2-methylpyridine** using the spectral data derived above.



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Caption: Decision tree for the structural verification of **3-Chloro-4-fluoro-2-methylpyridine** via FTIR.

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